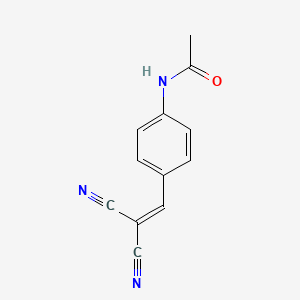

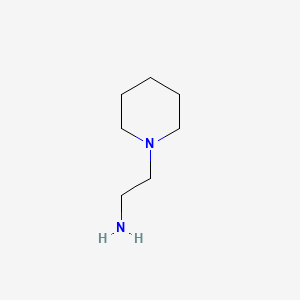

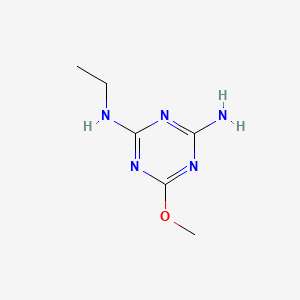

![molecular formula C18H11B B1265999 4-Bromobenzo[a]anthracene CAS No. 61921-39-9](/img/structure/B1265999.png)

4-Bromobenzo[a]anthracene

Overview

Description

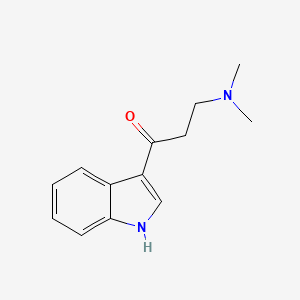

4-Bromobenzo[a]anthracene (4-BBA) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively in the scientific community. It is a compound with a unique structure of two fused benzene rings and a bromine atom, which makes it a useful tool for research. 4-BBA has a wide range of applications, from being used as a synthetic intermediate in the manufacture of pharmaceuticals to being applied in scientific research.

Scientific Research Applications

Organic Electronics and Material Science

- 4-Bromobenzo[a]anthracene derivatives have been utilized in the synthesis of blue-emitting anthracenes for light-emitting diodes (LEDs), demonstrating good brightness and physical performance due to their high thermal decomposition temperatures and stable glass formation properties (Danel et al., 2002).

- Novel anthracene-based stilbene derivatives, incorporating 1,3,4-oxadiazole units, have been synthesized for potential use in organic thin-film transistors (OTFTs), exhibiting promising electron-transporting or hole-blocking properties (Li & He, 2012).

- A multifunctional anthracene derivative has been designed for application in OTFT devices, showing high hole mobility and excellent thermal stability, highlighting its potential in organic electronics (Zhao et al., 2017).

Chemical Synthesis and Crystallography

- The compound 2-Bromobenz[a]anthracene-5,6,7,12-tetraone-5-dimethylketal has been studied for its crystal structure, revealing planar aromatic rings and a non-planar cyclohexane ring, contributing to understanding molecular interactions and crystallography (Usman et al., 2001).

- Synthesis methods have been developed for oligonucleotides containing bulky N2-aralkylated guanines and N6-aralkylated adenines, utilizing derivatives of benz[a]anthracene, which are useful in studying DNA interactions and mutagenicity (Moon & Kim, 2000).

Fluorescent Sensing and Environmental Applications

- A fluorescent chemosensor utilizing an anthracene dimer has been developed for selective binding of H2PO4(-) ions, demonstrating the potential of anthracene derivatives in detecting specific ions and molecules (Yoon et al., 2004).

- The use of dibenz[a,h]anthracenes, synthesized through a multicomponent reaction, has been investigated for their cytotoxicity against tumoral cell lines, indicating their potential as antitumor agents (Hueso-Falcón et al., 2014).

- Anthracene-based metal–organic frameworks (MOFs) have been developed for photodegradation and luminescent detection in water, showcasing the environmental applications of anthracene derivatives (Liu et al., 2018).

Safety and Hazards

Future Directions

Anthracene derivatives, such as 4-Bromobenzo[a]anthracene, are currently the subject of research in several areas due to their interesting photophysical, photochemical, and biological properties . They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Mechanism of Action

Target of Action

4-Bromobenzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA and proteins within cells . It interacts with these macromolecules, leading to various cellular responses.

Mode of Action

The compound interacts with its targets through a process known as intercalation . This involves the insertion of the planar aromatic structure of this compound between the base pairs of DNA, causing distortions in the DNA helix that can interfere with replication and transcription processes . It also binds to proteins, altering their structure and function .

Biochemical Pathways

The biodegradation of this compound involves several biochemical pathways. Bacterial species such as Bacillus amyloliquefaciens have shown efficiency in biodegrading this compound to non-genotoxic metabolites . The process involves the action of various enzymes, leading to the formation of less toxic metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are influenced by its chemical structure. It has very low solubility in water, which affects its absorption and distribution in the body . Its metabolism involves transformation into various metabolites, some of which may be more toxic than the parent compound .

Result of Action

The interaction of this compound with DNA and proteins can lead to various cellular effects. It can cause DNA damage, leading to mutations and potentially contributing to carcinogenesis . It can also induce oxidative stress, leading to cellular damage .

Action Environment

The action of this compound is influenced by various environmental factors. Its low water solubility and strong adsorption to organic matter affect its distribution in the environment . Furthermore, its stability and persistence in the environment mean that it can remain bioactive for extended periods .

Biochemical Analysis

Biochemical Properties

4-Bromobenzo[a]anthracene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of this compound. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage. Additionally, this compound can interact with glutathione S-transferase, which helps in detoxifying the reactive intermediates formed during its metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism. This compound can also induce oxidative stress, leading to the activation of stress response pathways and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon entering the cell, this compound is metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potential carcinogenesis. Additionally, this compound can inhibit or activate various enzymes involved in cellular metabolism, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into less toxic metabolites over time, reducing its genotoxic potential. Prolonged exposure to this compound can lead to chronic cellular damage and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor alterations in gene expression. At high doses, this compound can cause significant toxic effects, including DNA damage, mutations, and carcinogenesis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates, which can then be detoxified by glutathione S-transferase. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, leading to alterations in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and toxicity. For instance, this compound can bind to serum albumin, facilitating its transport through the bloodstream and distribution to different tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and induces genotoxic effects. Additionally, it can accumulate in the endoplasmic reticulum, affecting protein synthesis and folding .

properties

IUPAC Name |

4-bromobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKEMDEUCXCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210953 | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61921-39-9 | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

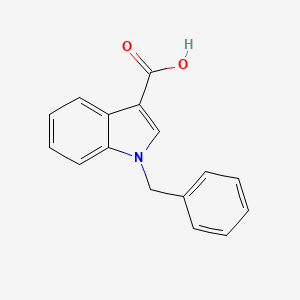

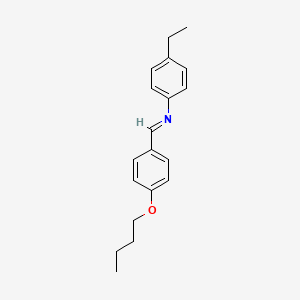

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)